Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate is a complex organic compound with a molecular formula of C20H19NO5 and a molecular weight of 353.37 g/mol . This compound features an oxazolidinone ring, a phenyl group, and an ethyl ester group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate typically involves the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Aldol Condensation: The oxazolidinone is then subjected to an aldol condensation with benzaldehyde to introduce the phenyl group.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxazolidinone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-((5-oxo-2-phenyl-1,3-oxazolidin-4-ylidene)methyl)phenoxy)acetate: Similar structure but with different substituents on the oxazolidinone ring.
Ethyl 2-(2-((5-oxo-2-phenyl-1,3-thiazolidin-4-ylidene)methyl)phenoxy)acetate: Contains a thiazolidinone ring instead of an oxazolidinone ring.
Uniqueness
Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazolidinone ring, phenyl group, and ethyl ester group make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
6629-76-1 |
---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(Z)-(5-oxo-2-phenyl-1,3-oxazolidin-4-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H19NO5/c1-2-24-18(22)13-25-17-11-7-6-10-15(17)12-16-20(23)26-19(21-16)14-8-4-3-5-9-14/h3-12,19,21H,2,13H2,1H3/b16-12- |
InChI Key |
GPPBUNFNGAXUHO-VBKFSLOCSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)OC(N2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)OC(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.